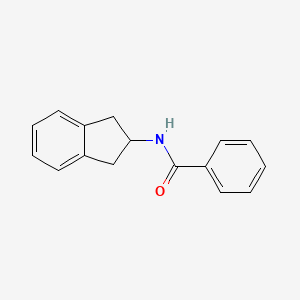

N-(2,3-dihydro-1H-inden-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-16(12-6-2-1-3-7-12)17-15-10-13-8-4-5-9-14(13)11-15/h1-9,15H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGSVHPANCELJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384943 | |

| Record name | N-(2,3-dihydro-1H-inden-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53545-57-6 | |

| Record name | N-(2,3-dihydro-1H-inden-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2,3 Dihydro 1h Inden 2 Yl Benzamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis. For N-(2,3-dihydro-1H-inden-2-yl)benzamide, the most logical disconnection occurs at the amide bond. This bond can be formed by the reaction of a nucleophilic amine, 2-aminoindane, and an electrophilic carboxylic acid derivative, such as a benzoyl halide or benzoic acid itself. This approach simplifies the synthesis into two key components: the preparation of the 2-aminoindane core and its subsequent acylation.

Conventional Synthetic Routes to this compound

Conventional methods for synthesizing this compound primarily revolve around the formation of the central amide linkage.

Amidation Reactions for Benzamide (B126) Formation

The formation of the benzamide moiety is a crucial step in the synthesis of the target molecule. This can be achieved through several reliable and well-established amidation reactions.

One of the most direct methods involves the coupling of 2-aminoindane with benzoic acid or its activated derivatives. wikipedia.org This reaction typically requires the use of a coupling agent to facilitate the formation of the amide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The reaction conditions are generally mild, offering good yields and high purity of the final product. Recent research has also explored iridium-catalyzed C-H amidation of benzoic acids, which could offer alternative pathways for forming related aniline (B41778) derivatives. ibs.re.kr

A highly efficient and widely used method for forming the amide bond is the Schotten-Baumann reaction, which involves the acylation of 2-aminoindane with benzoyl chloride. ijirset.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide, to neutralize the hydrogen chloride byproduct. ijirset.comresearchgate.net The high reactivity of benzoyl chloride often leads to rapid and high-yielding reactions. researchgate.net However, care must be taken to control the reaction conditions, as the high reactivity can sometimes lead to side reactions if other nucleophilic functional groups are present. researchgate.netresearchgate.net

| Starting Materials | Reagents | Reaction Type | Key Features |

| 2-Aminoindane, Benzoic Acid | DCC, HOBt or EDC, NHS | Amide Coupling | Mild conditions, good yields |

| 2-Aminoindane, Benzoyl Chloride | Pyridine or NaOH | Schotten-Baumann Reaction | High reactivity, often high yields |

Advanced Synthetic Strategies and Methodological Innovations

While conventional methods are effective, research continues to explore more advanced and innovative synthetic strategies. These often focus on improving efficiency, reducing the number of synthetic steps (pot-economy), and employing more environmentally friendly reagents and conditions. For instance, the development of one-pot procedures that combine multiple reaction steps without isolating intermediates can significantly streamline the synthesis. nih.gov The application of novel catalysts and reaction media, such as polyethylene (B3416737) glycol (PEG), is also an area of active investigation to promote greener chemical transformations. ijirset.com

Cascade and Multi-Component Reactions Incorporating Indene (B144670) and Benzamide Moieties

Cascade and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. rsc.orgmdpi.comnih.gov These one-pot reactions involve three or more reactants and proceed through a sequence of transformations without the isolation of intermediates. rsc.orgresearchgate.net

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct similar scaffolds. For example, the Ugi four-component reaction (U-4CR) is a powerful tool for generating dipeptide-like structures from an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.comnih.gov A hypothetical Ugi-type reaction could involve a precursor to the indene moiety, an amine, a benzoyl derivative, and an isocyanide to build a related structure.

Similarly, cascade reactions have been developed for the synthesis of indenopyridine compounds from 1,1-enediamines and 2-benzylidene-1H-indene-1,3(2H)-diones, demonstrating the utility of the indene core in complex, one-pot transformations. acs.org These reactions proceed with high yields and can be directed towards different products by altering the solvent and temperature. acs.org

Chemo- and Regioselective Synthesis Considerations

Chemo- and regioselectivity are crucial for the synthesis of specifically substituted indane derivatives. Regioselective synthesis aims to control the position of functional group introduction on a molecule. For instance, in the synthesis of substituted 2-aminoindans, controlling the reaction conditions can direct the outcome. The reaction of methyl anthranilates with N-arylcyanamides can yield either 3-arylquinazolin-4-ones or 2-(N-arylamino)quinazolin-4-ones depending on the catalyst and reaction conditions used, showcasing a high degree of regioselectivity. rsc.org

The synthesis of polysubstituted 2-aminothiophenes through the cyclization of gem-dihaloalkenes with β-keto tertiary thioamides proceeds in a chemo- and regioselective manner without the need for a metal catalyst. rsc.org These principles of controlling reactivity at specific sites are directly applicable to the synthesis of complex molecules like this compound, where multiple reactive sites may be present on the aromatic rings or the indane scaffold.

Purification and Isolation Techniques for Synthetic Products

The purification of the final product is a critical step to ensure high purity, which is essential for subsequent applications.

Column chromatography is a standard and widely used technique for the purification of organic compounds. rsc.orgresearchgate.net The choice of the stationary phase (e.g., silica (B1680970) gel, alumina, or Sephadex) and the mobile phase (eluent) is determined by the polarity of the compound to be purified. researchgate.netresearchgate.net

For amide compounds like this compound, silica gel column chromatography is commonly employed. The eluent system is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). rsc.orgrsc.org The ratio of these solvents is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. For example, a mixture of ethyl acetate and petroleum ether (e.g., 1:6) or dichloromethane (B109758) and petroleum ether (e.g., 2:5) has been used to purify similar amide products. rsc.org

For more polar or ionizable compounds, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/methanol or water/acetonitrile), can be an effective alternative. biotage.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| cis-aminoindanol |

| tert-butanesulfinamide |

| Zirconocene hydrochloride (Schwartz's reagent) |

| Methyl anthranilate |

| N-arylcyanamide |

| 3-Arylquinazolin-4-one |

| 2-(N-arylamino)quinazolin-4-one |

| 1,1-Enediamine |

| 2-Benzylidene-1H-indene-1,3(2H)-dione |

| Indenopyridine |

| 2-Aminothiophene |

| gem-Dihaloalkene |

| β-Keto tertiary thioamide |

| Isopropanol |

| Formic acid |

| Triethylamine |

| Hexane |

| Petroleum ether |

| Ethyl acetate |

| Dichloromethane |

| Methanol |

Recrystallization Procedures

Recrystallization is a crucial technique for the purification of solid organic compounds. For this compound, the crude product obtained from synthesis is often purified by recrystallization to achieve the desired level of purity, which is essential for its subsequent applications and for obtaining accurate analytical data. The choice of solvent is critical in this process and is determined by the solubility characteristics of the compound.

Detailed research findings indicate that after initial purification steps, such as extraction and column chromatography, recrystallization is employed to obtain the final pure product. While specific recrystallization protocols for this compound are not extensively detailed in publicly available literature, general procedures for benzamide derivatives often involve dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly, which facilitates the formation of well-defined crystals.

In the broader context of benzamide and related amide syntheses, various solvent systems are utilized for recrystallization. Common solvents include ethanol, methanol, ethyl acetate, and mixtures such as acetonitrile/isopropanol. For instance, in the synthesis of related benzamide derivatives, purification is often achieved through filtration, followed by washing with water and methanol, and subsequent drying. In other cases, column chromatography is followed by crystallization from a suitable solvent to yield a pure solid product.

The selection of an appropriate recrystallization solvent or solvent system for this compound would be based on its solubility profile. An ideal solvent would dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, allowing for high recovery of the purified crystals upon cooling. The process would typically involve the following steps:

Dissolving the crude this compound in a minimum amount of a suitable hot solvent.

Hot filtration, if necessary, to remove any insoluble impurities.

Allowing the hot, saturated solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

Isolation of the crystals by filtration.

Washing the crystals with a small amount of the cold solvent to remove any adhering impurities.

Drying the purified crystals to remove any residual solvent.

The effectiveness of the recrystallization process is typically assessed by the melting point of the dried crystals and by spectroscopic methods such as NMR to confirm the purity of the compound.

A representative data table for a potential recrystallization procedure for a benzamide derivative is provided below, illustrating the type of data that would be relevant for this compound.

Table 1: Illustrative Recrystallization Parameters for a Benzamide Derivative

| Parameter | Value/Observation |

| Solvent System | Ethanol/Water |

| Dissolution Temperature | ~78 °C (Boiling point of ethanol) |

| Cooling Profile | Slow cooling to room temperature, followed by 1 hour at 0-5 °C |

| Crystal Morphology | White, needle-like crystals |

| Recovery Yield | Typically >85% |

| Purity (post-recrystallization) | >99% (as determined by HPLC or NMR) |

Spectroscopic and Structural Elucidation of N 2,3 Dihydro 1h Inden 2 Yl Benzamide

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of characteristic functional groups.

Key functional groups and their anticipated IR absorption bands include:

N-H Stretch: The secondary amide N-H bond will exhibit a characteristic stretching vibration.

C=O Stretch (Amide I): This is typically a strong and sharp absorption band, characteristic of the carbonyl group in the amide.

N-H Bend (Amide II): This band arises from a coupling of the N-H bending and C-N stretching vibrations.

Aromatic C-H Stretch: These absorptions appear at wavenumbers higher than 3000 cm⁻¹.

Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the CH and CH₂ groups of the indan (B1671822) ring will appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: These vibrations from both aromatic rings typically appear as a series of bands in the fingerprint region.

Table 1: Predicted Characteristic IR Absorption Bands for N-(2,3-dihydro-1H-inden-2-yl)benzamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amide | N-H Stretch | 3400 - 3200 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic (Indan) | C-H Stretch | 2960 - 2850 | Medium |

| Amide Carbonyl | C=O Stretch (Amide I) | 1680 - 1640 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and its packing in the solid state. nih.govacs.org

A crystal structure for this compound has not been reported in publicly available databases. However, analysis of crystal structures of related benzamide (B126) and indenyl-containing compounds allows for a well-founded prediction of its likely solid-state characteristics. researchgate.netacs.orgacs.orgresearchgate.netresearchgate.netnih.gov

Table 2: Key Parameters Determined by X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal. |

| Atomic Coordinates | The precise x, y, z position of each atom in the asymmetric unit. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the molecule's conformation. |

| Hydrogen Bond Geometry | The distances and angles of intermolecular hydrogen bonds. |

Chiral Analysis for Enantiomeric Purity and Absolute Configuration

Chiral analysis is employed to separate and quantify the enantiomers of a chiral molecule. A molecule is chiral if it is non-superimposable on its mirror image. This compound, in its unsubstituted form, is an achiral molecule. It possesses a plane of symmetry that bisects the benzamide group and the indan ring, making it superimposable on its mirror image.

However, the concept of chirality becomes highly relevant if a substituent is introduced into the indan ring at a position that creates a chiral center, such as the C1 or C3 position. Such a modification would result in a pair of enantiomers. In this context, the molecule can be described as prochiral—an achiral molecule that can be converted to a chiral one in a single step. numberanalytics.comnumberanalytics.comopenstax.orgnih.gov

Should a synthetic route produce a chiral derivative of this compound, several analytical techniques could be employed to determine the enantiomeric purity (or enantiomeric excess) and the absolute configuration of the product. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers. nih.govsigmaaldrich.comyakhak.orgnih.govresearchgate.net The differential interaction of each enantiomer with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification.

Table 3: Common Techniques for Chiral Analysis

| Technique | Principle of Separation/Analysis |

|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. |

| Chiral Capillary Electrophoresis (CE) | Enantiomers exhibit different electrophoretic mobilities in the presence of a chiral selector in the buffer. nih.gov |

| NMR Spectroscopy with Chiral Shift Reagents | A chiral lanthanide shift reagent is added to the sample, forming diastereomeric complexes that have chemically distinct NMR signals. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light, which is unique for each enantiomer. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzamide |

| 2-Butanone |

| 2-Butanol |

Computational and Theoretical Studies of N 2,3 Dihydro 1h Inden 2 Yl Benzamide

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental in computational chemistry for predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms to determine the electronic structure and energy.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic properties of molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy.

For N-(2,3-dihydro-1H-inden-2-yl)benzamide, a DFT study would begin with geometry optimization. This process finds the three-dimensional arrangement of the atoms that corresponds to the lowest energy state, providing the most stable conformation of the molecule. From this optimized structure, a variety of molecular properties can be calculated. These properties are critical for understanding the molecule's reactivity, stability, and spectroscopic characteristics.

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visually identifies regions of positive and negative potential, highlighting sites prone to electrophilic or nucleophilic attack. |

Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. For this compound, the HOMO would likely be localized on electron-rich areas, such as the aromatic rings or the amide group.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons and can act as an electron acceptor. The energy of the LUMO is related to the electron affinity and the molecule's electrophilicity. The location of the LUMO indicates the most probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.

Table 2: Theoretical Frontier Molecular Orbital Properties

| Parameter | Definition | Implication for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates stronger nucleophilicity. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | The energy difference: E(LUMO) - E(HOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is essential in drug discovery for predicting how a potential drug molecule might interact with its biological target.

To understand the potential biological activity of this compound, it could be docked into the binding sites of various protein targets.

Dopamine (B1211576) Receptors: These are G-protein coupled receptors (GPCRs) that are crucial targets in the treatment of neurological and psychiatric disorders. A docking simulation would place this compound into the known binding pocket of a dopamine receptor subtype (e.g., D2 or D3). The simulation would predict the binding pose and calculate a scoring function, which estimates the binding affinity. Key interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions with specific amino acid residues (e.g., Asp114 in the D2 receptor), would be identified.

PCSK9 (Proprotein convertase subtilisin/kexin type 9): This enzyme is a key target for cholesterol-lowering therapies, as it promotes the degradation of the LDL receptor. Docking this compound into the binding site of PCSK9 would help predict if the compound could inhibit its function. The analysis would reveal potential interactions with key residues in the catalytic or allosteric sites.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model is an abstract representation of the key hydrogen bond donors, acceptors, hydrophobic centers, and charged groups.

A pharmacophore model for a target like PCSK9 or a dopamine receptor could be generated from a set of known active ligands. This compound could then be mapped onto this model to see if it contains the required features in the correct spatial arrangement. A good fit would suggest that the compound is likely to be active at that target.

Molecular Dynamics Simulations for Conformational Landscape and Receptor Interactions

While molecular docking provides a static snapshot of a ligand in a receptor's binding site, Molecular Dynamics (MD) simulations can model the dynamic nature of this interaction over time. MD simulations apply the laws of motion to the atoms in the system, allowing for the observation of conformational changes in both the ligand and the protein.

An MD simulation of the this compound-receptor complex (e.g., with a dopamine receptor) would provide insights into:

Conformational Stability: It would show whether the binding pose predicted by docking is stable over time.

Interaction Stability: The simulation would track the persistence of key interactions, such as hydrogen bonds, throughout the simulation period.

Binding Free Energy: Advanced calculations (like MM/PBSA or MM/GBSA) can be applied to MD simulation trajectories to provide a more accurate estimate of the binding free energy, which correlates with binding affinity.

Conformational Landscape: The simulation reveals the different shapes (conformations) the molecule can adopt and the energy barriers between them, which is crucial for understanding its flexibility and how it fits into a binding site.

Conformational Analysis and Flexibility of the Compound

The three-dimensional structure and flexibility of this compound are critical determinants of its chemical and biological activity. Conformational analysis explores the different spatial arrangements of the atoms in the molecule (conformers) and their relative energies.

The central feature governing the conformation of this compound is the amide bond (-CO-NH-). Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the existence of cis and trans isomers. For secondary N-aryl amides, the trans conformation is generally more stable. However, for N-alkyl-N-aryl (tertiary) amides, steric strain can force the aryl ring out of the amide plane, sometimes favoring the cis conformation. nsf.gov In the case of this compound, a secondary amide, the trans conformer is expected to be predominant.

The flexibility of the molecule is largely dictated by the rotation around several key single bonds:

The N-C(indenyl) bond: Rotation around this bond determines the orientation of the benzamide (B126) group relative to the indene (B144670) moiety.

The C(carbonyl)-C(phenyl) bond: This rotation affects the position of the phenyl ring.

A hypothetical conformational analysis using DFT could yield data on the relative energies and key dihedral angles for the most stable conformers of this compound. Studies on similar N-azulenyl benzamides have shown that the energy difference between conformers can be significant, influencing the conformational preference. nih.gov

Table 1: Hypothetical Conformational Parameters for this compound based on Analogous Compounds

| Parameter | Description | Expected Value/State | Rationale/Reference |

| Amide Conformation | Isomerism around the CO-NH bond. | Predominantly trans | Common for secondary N-aryl amides. nsf.gov |

| Dihedral Angle (ω₁) | C(aryl)-N-C(carbonyl)-O | ~180° | Defines the trans amide plane. |

| Dihedral Angle (ω₂) | C(indenyl)-N-C(carbonyl)-C(phenyl) | Variable | Rotation around the N-C(indenyl) bond, influenced by steric hindrance. |

| Energy Difference (ΔG°) | Energy gap between major and minor conformers. | 1-3 kcal/mol | Based on data for similar N-aryl amides. nih.gov |

| Indane Ring Pucker | Conformation of the five-membered ring. | Envelope or Twist | The fused benzene (B151609) ring constrains the cyclopentane (B165970) ring of the indane moiety. |

This table is illustrative and based on computational studies of analogous N-aryl amide systems. Specific values for this compound would require dedicated computational analysis.

Dynamics of Ligand-Protein Interactions

Understanding how this compound interacts with a biological target, such as a receptor or enzyme, is fundamental to elucidating its mechanism of action. Molecular Dynamics (MD) simulations are a powerful computational technique used to study these dynamic processes over time. nih.gov MD simulations model the movement of every atom in the ligand-protein complex, providing a detailed picture of the binding process, the stability of the complex, and the specific interactions that hold them together. nih.gov

Enhanced sampling MD methods, such as Supervised Molecular Dynamics (SuMD), can be used to observe the binding and unbinding events within computationally accessible timescales. mdpi.com These simulations can reveal the entire binding pathway, identifying key intermediate states and the primary forces driving the association.

Once the compound is bound, standard MD simulations can be used to analyze the stability of the ligand's pose in the binding pocket. Key interactions that can be monitored and quantified include:

Hydrogen Bonds: The amide group (-NH- and C=O) of the compound is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site. The indane moiety does not typically participate in hydrogen bonding.

Hydrophobic Interactions: The phenyl ring and the fused benzene ring of the indane structure can form favorable hydrophobic and π-stacking interactions with nonpolar residues like phenylalanine, tyrosine, and tryptophan. nih.gov

The results from MD simulations can be processed to calculate the binding free energy, which provides a theoretical estimate of the binding affinity. These calculations help in understanding why certain analogs bind more tightly than others and can guide the optimization of lead compounds. For instance, a study on benzimidazole (B57391) derivatives acting as protein kinase CK1δ inhibitors used MD simulations to interpret the binding process and rationalize the structure-activity relationships of the synthesized compounds. mdpi.com

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site

| Interaction Type | Molecular Moiety Involved | Potential Protein Residue Partners |

| Hydrogen Bond Donor | Amide N-H | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain C=O |

| Hydrogen Bond Acceptor | Amide C=O | Gln, Asn, Ser, Thr, Arg, Lys, His, Main-chain N-H |

| π-π Stacking | Phenyl Ring, Indane Benzene Ring | Phe, Tyr, Trp, His |

| Hydrophobic (Aliphatic) | Indane Cyclopentane Ring | Ala, Val, Leu, Ile, Pro, Met |

| Hydrophobic (Aromatic) | Phenyl Ring, Indane Benzene Ring | Phe, Tyr, Trp |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. edgccjournal.orgnih.gov

To build a QSAR model for a series of analogs of this compound, one would first need a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Types of descriptors relevant for this compound and its analogs would include:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Balaban J index, molecular connectivity indices). edgccjournal.orgresearchgate.net

Physicochemical Descriptors: These include properties like molar refractivity (MR), LogP (lipophilicity), and polar surface area (PSA). jppres.comunair.ac.id

Quantum-Chemical Descriptors: Calculated using methods like DFT, these include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and molecular hardness/softness. edgccjournal.orgnih.gov

3D Descriptors: These capture the three-dimensional shape and steric properties of the molecule.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR) are used to build the model. mdpi.comnih.gov A hypothetical QSAR model for a series of benzamide derivatives might look like: pIC₅₀ = c₀ + c₁(LogP) - c₂(PSA) + c₃*(HOMO_Energy)

The quality and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques. mdpi.com QSAR studies on indomethacin (B1671933) derivatives and benzylidene hydrazine (B178648) benzamides have successfully identified key descriptors influencing their anti-inflammatory and anticancer activities, respectively. edgccjournal.orgjppres.comunair.ac.id For example, a model for indomethacin derivatives showed that a lower index of refraction and less electronegative groups were favorable for activity. edgccjournal.orgresearchgate.net

Table 3: Representative Molecular Descriptors for QSAR Modeling of this compound Analogs

| Descriptor Class | Example Descriptor | Information Encoded | Potential Influence on Activity |

| Physicochemical | LogP | Lipophilicity / Hydrophobicity | Membrane permeability, hydrophobic interactions with target. |

| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability | Steric fit and dispersion forces in the binding pocket. |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Reactivity, charge-transfer interactions. |

| Topological | Wiener Index (W) | Molecular branching and size | Overall shape and steric properties. |

| 3D / Steric | Polar Surface Area (PSA) | Surface area of polar atoms | Hydrogen bonding potential, membrane penetration. |

Theoretical Mechanistic Elucidation of Chemical Reactions (e.g., Phototransformations)

Phototransformation reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state (e.g., S₁ or T₁). From this excited state, the molecule can undergo various chemical changes that are not accessible in the ground state. Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to model these processes. nih.gov

A theoretical study of the phototransformation of this compound would involve several steps:

Excited State Calculation: Calculating the vertical excitation energies to determine the UV-Vis absorption spectrum and identify the relevant excited states.

Potential Energy Surface (PES) Mapping: Exploring the PES of the excited state to find low-energy pathways for reactions. This could involve bond cleavage, isomerization, or reactions with other molecules like oxygen or solvent.

Identification of Intermediates and Transition States: Locating the structures of transient intermediates (e.g., radicals) and the transition states that connect them, thereby mapping out the entire reaction mechanism.

For aromatic amides, a common photochemical reaction is the homolytic cleavage of the N-C(carbonyl) or C(carbonyl)-C(aryl) bonds. In the case of this compound, a plausible phototransformation pathway could be the cleavage of the N-C(indenyl) bond or the C(carbonyl)-C(phenyl) bond from the triplet excited state, leading to radical intermediates. Computational studies on the photodegradation of the drug benoxaprofen, for example, showed that it undergoes spontaneous photoinduced decarboxylation from the triplet state. nih.gov Another study on amiloride (B1667095) derivatives suggested a mechanism involving sequential absorption of two photons leading to a radical cation intermediate, which then reacts with the solvent. chemrxiv.org

These theoretical investigations provide a level of detail that is often difficult to obtain experimentally, offering predictions about reaction products and intermediates that can guide further empirical studies.

Structure Activity Relationship Sar Investigations of N 2,3 Dihydro 1h Inden 2 Yl Benzamide and Analogues

Design Principles for Systematic Structural Modification

The design of novel analogues based on the N-(2,3-dihydro-1H-inden-2-yl)benzamide scaffold follows logical strategies centered on modifying its core components: the benzamide (B126) moiety and the dihydroindene (also known as indane) group. These modifications are intended to probe the steric, electronic, and hydrophobic requirements of the target binding site.

The benzamide group is a common feature in many biologically active molecules and serves as a versatile anchor for SAR studies. nih.govnih.govelsevierpure.com Modifications typically involve altering the substituents on the phenyl ring and modifying the amide linker itself. In the development of potential antipsychotics, for instance, a series of benzamide derivatives were synthesized with varied functionalities to balance activities at dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov One derivative, compound 4k (5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide), emerged with a desirable pharmacological profile, suggesting a low propensity for side effects like weight gain. nih.gov

Similarly, research into hedgehog signaling pathway inhibitors led to the creation of novel N-(2-pyrimidinylamino) benzamide derivatives. nih.gov Many of these compounds showed significant inhibitory effects, with several being more potent than the approved drug vismodegib. nih.gov In another context, studies on bis-benzamides as inhibitors of the androgen receptor (AR)-coactivator interaction demonstrated that a nitro group at the N-terminus was crucial for biological activity, while the C-terminus could tolerate either a methyl ester or a primary carboxamide. elsevierpure.com

The amide linker can also be replaced with a bioisostere, such as a benzohydrazide. In a study targeting Lysine-specific demethylase 1 (LSD1), a series of (E)-N'-(2,3-dihydro-1H-inden-1-ylidene)benzohydrazides were synthesized. nih.gov This modification, moving the nitrogen and altering the linker, led to compounds with potent LSD1 inhibitory activity in the low nanomolar range. nih.gov

Table 1: SAR Findings on Benzamide Moiety Modifications in Related Analogues

| Scaffold/Target | Modification Strategy | Key Finding | Reference |

| Benzamide Derivatives (Antipsychotics) | Substitution on benzamide ring | Compound 4k showed balanced D2/5-HT1A/5-HT2A activity. | nih.gov |

| Bis-Benzamides (AR Inhibitors) | N/C-terminus functionalization | N-terminal nitro group was essential for activity. | elsevierpure.com |

| (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides (LSD1 Inhibitors) | Amide linker replacement with benzohydrazide | Compounds 5a and 5n showed potent LSD1 inhibition (IC50 = 1.4 and 1.7 nM). | nih.gov |

| N-(2-pyrimidinylamino) benzamides (Hedgehog Inhibitors) | Replacement of phenyl with pyrimidinylamino group | Resulted in inhibitors more potent than vismodegib. | nih.gov |

The 2,3-dihydro-1H-indene (indane) scaffold is a rigid, lipophilic moiety that can be systematically modified to explore the topology of a binding pocket. The structure itself, combining a benzene (B151609) ring with a cyclopentane (B165970) ring, offers multiple positions for substitution. Research on related 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives as potential therapeutics for inflammatory bowel disease (IBD) involved extensive SAR investigations. nih.gov These studies led to the identification of compounds with potent inhibitory effects on the adhesion of monocytes to colon epithelial cells, a key event in IBD. nih.gov Compound 55 from this series proved effective in an in vivo colitis model. nih.gov

The indene (B144670) motif is a structural component in various compounds, and its substitution patterns significantly influence biological activity. The specific placement of functional groups on the indene ring system can create distinct steric and electronic environments, affecting both chemical reactivity and biological interactions.

Impact of Positional and Stereochemical Changes on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with a biological target. For analogues of this compound, both the position of substituents and the stereochemistry (chirality) can have profound effects on efficacy.

Chirality is a fundamental aspect of molecular recognition in biology. The vast majority of natural products are chiral and often exist as single enantiomers, which are non-superimposable mirror images. nih.gov When both enantiomers of a compound are synthesized or isolated, they frequently exhibit different biological activities. nih.gov

A compelling example, though not of an indenyl-benzamide, is seen with the enantiomers of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide. nih.gov The four stereoisomers of this compound displayed markedly different affinities and selectivities for opioid receptors. nih.gov One isomer, 1a, was an extremely potent µ-opioid agonist, estimated to be 20,000-50,000 times more potent than morphine, while another isomer, 1d, acted as a weak µ-antagonist. nih.gov This highlights the dramatic functional changes that can arise from subtle differences in stereochemistry. The synthesis and structural determination of single enantiomers, such as (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, are crucial steps in understanding these differences. nih.gov

Conformational restriction is a powerful strategy in drug design used to lock a flexible molecule into a specific, biologically active conformation. This can lead to increased potency, as less entropic penalty is paid upon binding, and improved selectivity, as the rigid structure fits a specific target more precisely. The 2,3-dihydro-1H-indene scaffold is itself a conformationally restricted system. nih.gov

The principle has been successfully applied in other molecular series. For example, the conformational restriction of a flexible FMS inhibitor led to the discovery of selective FLT3 inhibitors. nih.gov This approach transformed a compound's activity profile, increasing its potency against FLT3 while decreasing it for the original FMS target. nih.gov Applying such principles to the this compound core, by introducing further constraints or comparing it with more flexible analogues, can provide valuable insights into the optimal geometry for target interaction.

Correlations between Molecular Features and Preclinical Target Interaction Profiles

A primary goal of SAR studies is to establish clear correlations between specific molecular features and how a compound interacts with its biological target. This is often achieved through a combination of in vitro biological assays and in silico computational modeling.

For the related 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives, a direct correlation was found between their chemical structure and their ability to suppress the expression of key inflammatory molecules like ICAM-1 and MCP-1, as well as the activity of the transcription factor NF-κB. nih.gov The most potent compounds also inhibited AP-1 transcriptional activity, which is necessary for high-level TNF-α expression. nih.gov

In another study on 1,5-dihydrobenzo[e] nih.govmdpi.comoxazepin-2(3H)-ones, SAR tables clearly demonstrated the relationship between substitutions at the N-1 and 8-positions and the resulting biological activity (EC50) and metabolic stability. mdpi.com For instance, an N-1 isopropyl group provided the best balance of potency and stability, while substitution at the meta-position of the aryl ring at position 8 was found to be optimal for activity. mdpi.com

Molecular docking studies provide a computational method to visualize and predict how a ligand interacts with a protein's binding site. auctoresonline.orgepa.gov This technique can rationalize observed SAR data; for example, by showing that a specific substituent forms a critical hydrogen bond or hydrophobic interaction with an amino acid residue in the target protein. auctoresonline.org Such computational approaches are integral to modern drug design, helping to explain why certain molecular features lead to enhanced biological activity. nih.gov

Table 2: Examples of Correlated Molecular Features and Biological Outcomes

| Compound Series | Molecular Feature | Correlated Biological/Preclinical Outcome | Reference |

| 2-Benzylidene-2,3-dihydro-1H-inden-1-ones | Specific substitution patterns | Suppression of ICAM-1, MCP-1, and NF-κB activity. | nih.gov |

| (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides | Benzohydrazide core with specific substituents | Potent inhibition of LSD1 enzyme and anti-proliferative activity against cancer cells. | nih.gov |

| 1,5-Dihydrobenzo[e] nih.govmdpi.comoxazepin-2(3H)-ones | N-1 isopropyl group | Optimal balance of intrinsic potency and metabolic stability. | mdpi.com |

| 1,5-Dihydrobenzo[e] nih.govmdpi.comoxazepin-2(3H)-ones | Meta-substitution on aryl group at position 8 | Essential for high potency in cell differentiation assays. | mdpi.com |

Development of SAR Models for Optimized Preclinical Biological Profiles

The progression of a lead compound to a viable drug candidate is a meticulous process heavily reliant on the development of robust Structure-Activity Relationship (SAR) models. patsnap.comoncodesign-services.com These models are fundamental to the systematic optimization of a compound's preclinical biological profile, which encompasses enhancing its potency and selectivity, while concurrently improving its pharmacokinetic properties and safety margin. patsnap.com For a theoretical series of this compound analogues, this endeavor would necessitate the synthesis and comprehensive evaluation of a multitude of derivatives to construct a detailed map of how structural changes affect biological outcomes.

The primary objective of an SAR study is to decipher the relationship between a molecule's three-dimensional structure and its biological activity. jove.com This is accomplished by methodically modifying distinct regions of a lead compound and assessing the resultant impact on its biological function. oncodesign-services.com In the context of this compound, key areas for modification would likely include the benzamide aromatic ring, the indane ring system, and the central amide linker.

The iterative process of designing, synthesizing, and testing these analogues generates crucial data on potency, selectivity against off-targets, metabolic stability, and potential toxicity. This body of evidence underpins the SAR model, guiding medicinal chemists toward analogues with superior properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine and quantify the initial SAR findings, Quantitative Structure-Activity Relationship (QSAR) models are frequently employed. numberanalytics.com QSAR analysis establishes a mathematical correlation between the biological activity of a set of compounds and their physicochemical properties, which are expressed numerically as molecular descriptors. slideshare.netpharmatutor.org These descriptors fall into several categories:

Hydrophobic Descriptors: Such as LogP or LogD, which quantify a molecule's lipophilicity and influence its absorption and distribution. scribd.com

Electronic Descriptors: Including Hammett constants and dipole moments, which describe the electronic environment of the molecule. ucsb.edu

Steric Descriptors: Like molar refractivity and Taft parameters, which relate to the size and shape of the molecule or its substituents. ucsb.edu

A QSAR study for a series of this compound derivatives would involve calculating these descriptors and applying statistical methods, such as multiple linear regression or more advanced machine learning algorithms, to derive a predictive equation. frontiersin.org

For instance, a simplified QSAR equation might look like:

pIC₅₀ = c₁ (LogP) – c₂ (Steric_Parameter) + c₃ (Electronic_Parameter) + Constant

In this equation, pIC₅₀ represents the compound's potency, and the coefficients (c₁, c₂, c₃) indicate the quantitative impact of each physicochemical property. Such a model is invaluable for predicting the activity of novel, unsynthesized compounds and prioritizing synthetic efforts. nih.gov

Illustrative SAR Data Tables

The following data tables are hypothetical but representative of the information that would be generated during an SAR investigation of a series of benzamide-based compounds. They illustrate how systematic structural modifications can influence key preclinical parameters.

Table 1: Effect of Benzamide Ring Substitution on Target Potency and Selectivity

This table demonstrates how substitutions on the benzamide ring can modulate a compound's potency against its intended target and its selectivity over a related off-target.

| Compound ID | Benzamide Ring Substituent (R) | Target Potency (IC₅₀, nM) | Selectivity (Fold vs. Off-Target) |

| HYPO-1 | H (unsubstituted) | 120 | 15 |

| HYPO-2 | 4-Chloro | 55 | 30 |

| HYPO-3 | 4-Fluoro | 70 | 25 |

| HYPO-4 | 3-Chloro | 95 | 20 |

| HYPO-5 | 4-Trifluoromethyl | 40 | 50 |

This illustrative data suggests that electron-withdrawing substituents at the 4-position of the benzamide ring may enhance both potency and selectivity.

Table 2: Effect of Indane Ring Modification on Metabolic Stability and Cytotoxicity

This table shows the impact of modifying the indane moiety on the compound's stability in liver microsomes (an indicator of metabolic rate) and its general toxicity.

| Compound ID | Indane Ring Modification | Human Liver Microsome Stability (t½, min) | Cytotoxicity (CC₅₀, µM) |

| HYPO-A | Unmodified | 20 | > 100 |

| HYPO-B | 5-Fluoro | 45 | > 100 |

| HYPO-C | 6-Fluoro | 42 | > 100 |

| HYPO-D | 5-Hydroxy | 5 | 45 |

This hypothetical data indicates that strategic fluorination of the indane ring could be a viable strategy to improve metabolic stability without introducing cytotoxicity.

By amalgamating the insights from these types of studies, a multi-parameter optimization can be performed. The resulting comprehensive SAR model acts as a predictive guide for designing new chemical entities with a finely tuned balance of high potency, excellent selectivity, and a desirable preclinical profile, thereby enhancing the likelihood of advancing a successful drug candidate into clinical trials. patsnap.comnih.gov

Preclinical Biological Activity and Mechanistic Insights of N 2,3 Dihydro 1h Inden 2 Yl Benzamide

In Vitro Biochemical and Cellular Assays for Target Engagement and Pathway Modulation

A comprehensive search of scientific literature and databases was conducted to identify in vitro studies on N-(2,3-dihydro-1H-inden-2-yl)benzamide. The following subsections detail the findings related to its activity on specific molecular targets, enzymes, signaling pathways, and cellular processes.

Enzyme Inhibition Assays (e.g., PCSK9 Inhibition)

There are no published enzyme inhibition assays for this compound in the scientific literature. Therefore, its potential to inhibit enzymes such as PCSK9 remains uninvestigated.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, AP-1 transcriptional activity)

No studies were found that directly assess the effect of this compound on intracellular signaling pathways such as the NF-κB or AP-1 transcriptional pathways. Related but structurally distinct compounds, like certain N-substituted benzamides and 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives, have been shown to modulate these pathways. nih.govnih.gov However, this activity cannot be extrapolated to this compound without direct experimental evidence.

In Vivo Preclinical Animal Model Studies (Non-Human)

A search for in vivo studies in preclinical animal models was performed to evaluate the efficacy of this compound in various disease models.

Efficacy Evaluation in Relevant Disease Models (e.g., inflammatory bowel disease, atherosclerosis)

There is no published evidence from in vivo studies in non-human preclinical models to support the efficacy of this compound in any disease model, including but not limited to inflammatory bowel disease or atherosclerosis. While various animal models are utilized to study these conditions, no research has been published that involves the administration of this specific compound. researchgate.netnih.gov

Data Tables

No data is available from the searched literature to populate tables for the specified biological activities of this compound.

Assessment of Pathway Modulation and Biomarker Responses in vivo

There is a notable absence of published in vivo studies detailing the effects of this compound on specific biological pathways or identifying associated biomarker responses. To conduct such an assessment, research would typically involve animal models to observe the compound's systemic effects and to measure changes in relevant biological markers that could indicate a therapeutic or biological response. Without this primary data, no substantive analysis can be provided for this section.

Mechanistic Elucidation at the Molecular and Cellular Level

The elucidation of a compound's mechanism of action is a critical step in its development as a potential therapeutic agent. This involves identifying its direct molecular targets and understanding the subsequent cellular events.

Identification and Validation of Primary Molecular Targets

Specific molecular targets for this compound have not been identified or validated in the available scientific literature. Research in this area would typically employ techniques such as affinity chromatography, proteomics, or genetic screening to pinpoint the proteins or nucleic acids with which the compound directly interacts. While studies on other benzamide (B126) derivatives have identified targets like Lysine-specific demethylase 1 (LSD1) and components of the Hedgehog signaling pathway, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence. nih.govnih.govresearchgate.netnih.gov

Investigations into Structure-Mechanism Correlations

Similarly, a detailed investigation into the structure-mechanism correlations for this compound is not possible. This area of research requires a dataset of structurally related compounds with known biological activities to discern how specific chemical features of the molecule contribute to its mechanism of action. While the broader class of benzamides has been explored for structure-activity relationships in various contexts nih.govsemanticscholar.orgresearchgate.net, a specific analysis focused on the N-(2,3-dihydro-1H-inden-2-yl) moiety and its influence on a particular mechanism is not available.

Potential Applications and Future Directions in Chemical Biology and Medicinal Chemistry

Utility of N-(2,3-dihydro-1H-inden-2-yl)benzamide as a Chemical Probe for Biological Systems

While specific studies detailing the use of this compound as a chemical probe are not extensively documented in current literature, the inherent properties of its constituent moieties suggest significant potential. Chemical probes are essential small molecules used to study and manipulate biological systems. The benzamide (B126) group is a versatile pharmacophore known to interact with a wide array of biological targets. By incorporating the conformationally restricted 2-aminoindane scaffold, analogues of this compound could be designed to achieve high selectivity and affinity for specific proteins or enzymes. Such probes would be invaluable for target identification, validation, and elucidating complex biological pathways. The development of covalent chemical probes from this scaffold could also enable the permanent labeling and identification of target proteins. escholarship.org

Lead Generation and Optimization Strategies for Preclinical Drug Discovery

The journey from a biologically active "hit" compound to a preclinical "lead" candidate involves rigorous optimization of its pharmacological properties. For this compound, lead generation would begin with its identification from high-throughput screening or rational design. Subsequent optimization strategies are critical for enhancing potency, selectivity, and metabolic stability.

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the molecule to understand how chemical structure affects biological activity. For instance, analogues can be synthesized by introducing various substituents on the benzoyl ring or the indane nucleus. nih.govmonash.edu Exploring the impact of these changes on target binding and efficacy is a cornerstone of lead optimization. nih.gov

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, techniques like X-ray crystallography can be used to visualize how the compound binds. This information allows for the rational design of modifications to improve the fit and interaction with the target, thereby enhancing potency.

Fragment-Based Lead Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The benzamide or indane moieties could serve as starting fragments for such a strategy.

A recent study on N-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)benzamide derivatives as Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) inhibitors highlights a relevant optimization process. Researchers optimized an initial hit compound that had moderate activity and off-target effects, leading to the identification of a new derivative with improved ROR1 inhibitory activity, better selectivity, and potent anti-tumor effects both in vitro and in vivo. nih.gov This exemplifies how a structured optimization campaign can transform a promising hit into a viable preclinical candidate.

Exploration of Novel Preclinical Therapeutic Avenues for Benzamide Derivatives

Benzamide derivatives constitute a broad class of compounds with a wide range of established and potential therapeutic applications. Their versatility makes them attractive scaffolds for discovering drugs against various diseases. Research into different benzamide-containing molecules has unveiled numerous preclinical therapeutic possibilities. researchgate.netnih.govnih.govresearchgate.net

| Therapeutic Area | Biological Target/Mechanism | Example/Study Focus | Reference |

|---|---|---|---|

| Oncology | Histone Deacetylase (HDAC) Inhibition | N-substituted benzamides designed based on Entinostat (MS-275) showed anti-proliferative activity against various cancer cell lines. | nih.govresearchgate.net |

| Oncology | Anti-glioblastoma | Piperazine-based benzamide derivatives were shown to inhibit proliferation and induce apoptosis in glioblastoma cell lines. | nih.gov |

| Oncology | General Antitumor | N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides showed remarkable antitumor activity against several cancer cell lines. | nih.gov |

| Diabetes | Glucokinase (GK) Activation | Computational studies on benzamide derivatives aimed to develop potent glucokinase activators for treating Type 2 Diabetes. | nih.gov |

| Dermatology | Tyrosinase Inhibition | Indole-oxadiazole-benzamide hybrids were identified as potent tyrosinase inhibitors for treating skin hyperpigmentation disorders. | researchgate.net |

| Neurology | Orexin (B13118510) Receptor Antagonism | A novel benzamide derivative was identified as a potent dual orexin receptor antagonist for the treatment of insomnia. | nih.gov |

These examples underscore the vast therapeutic landscape that can be explored with novel benzamide structures like this compound, spanning from oncology and metabolic disorders to dermatology and neurology.

Development of Advanced Synthetic Methodologies for Analogues

The exploration of the full therapeutic potential of this compound relies on the ability to synthesize a diverse library of its analogues. Advanced synthetic methodologies are crucial for this purpose, enabling efficient and versatile production of new chemical entities for SAR studies.

General synthetic approaches for N-substituted benzamides typically involve the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine. nanobioletters.com For creating analogues of the target compound, this could mean reacting variously substituted benzoic acids with 2-aminoindane, or reacting benzoyl chloride with variously substituted 2-aminoindanes.

More advanced methods focus on improving yield, purity, and the diversity of accessible structures:

Multi-component Reactions: These reactions combine three or more starting materials in a single step to form a complex product, which can rapidly generate a library of diverse analogues.

Flow Chemistry: Performing reactions in a continuous flow system rather than in batches can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Catalytic Methods: The use of novel catalysts can enable reactions that are otherwise difficult, allowing for the introduction of chemical groups and the formation of bonds with high selectivity and efficiency. For example, specialized cyclization reactions can be used to create novel indane-like scaffolds. mdpi.com

A practical synthetic route for related N-alkyl-1,3-dihydro-2,1-benzisoxazoles starts from readily available methyl 2-nitrobenzoates, involving steps like nitro reduction, cyclization, and alkylation. nih.gov Such multi-step sequences allow for the introduction of diversity at various points in the synthesis, facilitating the creation of a wide range of analogues for biological testing.

Integration of Computational and Experimental Approaches for Rational Compound Design

Modern drug discovery has been transformed by the synergy between computational and experimental methods. jddhs.combenthamscience.com This integrated approach allows for a more rational and efficient design of new drug candidates, saving time and resources compared to traditional trial-and-error methods. nih.gov

For a scaffold like this compound, this integration is key to unlocking its potential.

| Technique Type | Specific Method | Application in Drug Design | Reference |

|---|---|---|---|

| Computational | Molecular Docking | Predicts how a compound binds to the active site of a target protein, helping to prioritize which analogues to synthesize. | researchgate.netmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity. | nih.govnih.gov | |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the compound and protein over time, providing insights into the stability of their interaction. | jddhs.com | |

| Experimental | High-Throughput Screening (HTS) | Rapidly tests thousands of compounds to identify initial "hits" with desired biological activity. | jddhs.com |

| X-ray Crystallography / NMR Spectroscopy | Determines the three-dimensional structure of a compound bound to its target, providing crucial information for structure-based design. | jddhs.com | |

| In Vitro and In Vivo Assays | Validates the biological activity, potency, and pharmacokinetic properties of the computationally designed and synthesized compounds. | nih.gov |

In the context of developing benzamide derivatives as glucokinase activators, researchers have successfully used pharmacophore modeling, 3D-QSAR, and docking studies to identify the key chemical features required for activity. nih.gov This computational work guides the synthesis of new derivatives, which are then tested experimentally to validate the model's predictions, creating an iterative cycle of design, synthesis, and testing that accelerates the discovery process.

Future Research Challenges and Emerging Perspectives in the Field

While the prospects for this compound and its derivatives are promising, several challenges must be addressed. A primary challenge is achieving high target selectivity to minimize off-target effects and potential toxicity. nih.gov Furthermore, translating promising in vitro results into in vivo efficacy requires overcoming hurdles related to pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net

Emerging perspectives in drug discovery offer exciting avenues to tackle these challenges. The increasing use of artificial intelligence and machine learning can analyze vast datasets to predict compound properties with greater accuracy, guiding more effective rational design. jddhs.com The concept of personalized medicine, where treatments are tailored to an individual's genetic makeup, could see the development of highly specific benzamide derivatives for particular patient populations. jddhs.com Additionally, exploring novel biological targets and pathways that have been previously "undruggable" may open up new therapeutic opportunities for this versatile chemical scaffold. The continued integration of advanced computational tools with high-throughput experimental techniques will be pivotal in navigating these challenges and realizing the full therapeutic potential of benzamide derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-dihydro-1H-inden-2-yl)benzamide, and how are intermediates characterized?

- Answer : The compound is typically synthesized via condensation reactions between indene derivatives and benzamide precursors. Key steps include activation of the carboxylic acid group (e.g., using coupling agents) and purification via column chromatography. Structural confirmation of intermediates is achieved through ¹H NMR and ¹³C NMR spectroscopy. For example, the final product exhibits characteristic peaks at δ 7.25 (m, 4H, aromatic protons) and δ 167.4 (carbonyl carbon) in CDCl₃ . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are recommended for purity validation.

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- Answer :

- ¹H NMR : Aromatic protons appear as multiplets at δ 7.25, while the indene methylene groups show distinct coupling patterns (e.g., δ 3.39 and 2.92, J = 16.2 Hz) .

- ¹³C NMR : The benzamide carbonyl resonates at δ 167.4, and the indene carbons are observed at δ 51.1 and 40.2 .

- FT-IR : Confirms the presence of amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties and reactivity?

- Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), electronegativity, and global electrophilicity. For example, HOMO-LUMO gaps predict charge-transfer interactions, while molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites. These insights guide modifications to improve bioactivity or stability .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies include:

- Structural optimization : Introducing hydrophilic groups (e.g., hydroxyl or sulfonamide) to enhance solubility .

- Prodrug design : Masking hydrophobic moieties with enzymatically cleavable groups (e.g., esters) .

- Metabolic profiling : LC-MS/MS analysis identifies degradation products or active metabolites influencing in vivo efficacy .

Q. How do crystallographic tools like SHELX and ORTEP-III aid in resolving structural ambiguities?

- Answer :

- SHELXL : Refines small-molecule crystal structures using high-resolution X-ray data, resolving bond-length/bond-angle discrepancies. It is particularly robust for handling twinned crystals or low-symmetry space groups .

- ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for identifying disordered regions or solvent molecules in the lattice .

Research Design Considerations

Q. What criteria define robust structure-activity relationship (SAR) studies for benzamide derivatives?

- Answer :

- Diverse substituent libraries : Systematic variation of indene/benzamide substituents (e.g., electron-withdrawing/-donating groups) .

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to target proteins.

- In silico docking : AutoDock Vina or Schrödinger Suite predicts binding modes, prioritizing analogs with optimal interactions (e.g., hydrogen bonding with catalytic residues) .

Q. How can crystallographic data inconsistencies be addressed during refinement?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.